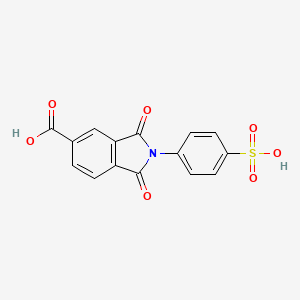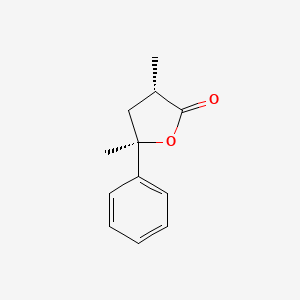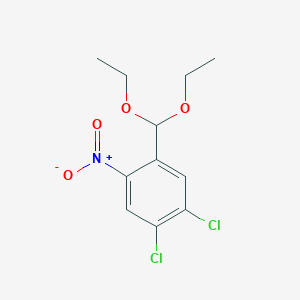
2-(2-Isocyanatoethyl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isocyanatoethyl)benzene-1-thiol is an organic compound with the molecular formula C9H9NS It is characterized by the presence of both an isocyanate group (-NCO) and a thiol group (-SH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanatoethyl)benzene-1-thiol typically involves the reaction of 2-mercaptoethylbenzene with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5CH2CH2SH+COCl2→C6H5CH2CH2NCO+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phosgene gas in a controlled environment, along with appropriate safety measures, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanatoethyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Thiol-Isocyanate Reactions: The thiol group can react with the isocyanate group to form thiourethanes.
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Thiol-Isocyanate Reactions: Typically catalyzed by bases such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines can react with the isocyanate group to form ureas.
Major Products
Thiol-Isocyanate Reactions: Formation of thiourethanes.
Oxidation: Formation of disulfides.
Substitution: Formation of ureas.
Scientific Research Applications
2-(2-Isocyanatoethyl)benzene-1-thiol has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymeric surfaces through thiol-isocyanate “click” reactions.
Material Science: Employed in the development of advanced materials with specific properties such as wettability and self-cleaning surfaces.
Bioconjugation: Utilized in the immobilization of biomolecules on surfaces for biosensor applications.
Mechanism of Action
The reactivity of 2-(2-Isocyanatoethyl)benzene-1-thiol is primarily due to the presence of the isocyanate and thiol groups. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The thiol group can undergo oxidation to form disulfides or participate in thiol-ene and thiol-yne reactions.
Comparison with Similar Compounds
Similar Compounds
Phenethyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
2-Mercaptoethylbenzene: Lacks the isocyanate group, only contains the thiol group.
Uniqueness
2-(2-Isocyanatoethyl)benzene-1-thiol is unique due to the presence of both reactive isocyanate and thiol groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
CAS No. |
409131-21-1 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(2-isocyanatoethyl)benzenethiol |
InChI |
InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2 |
InChI Key |
DRMAWVPHCBIVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)

![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)






![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)

